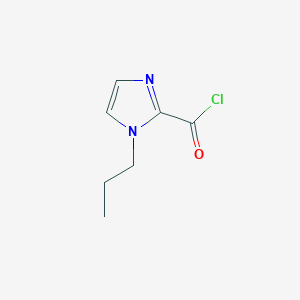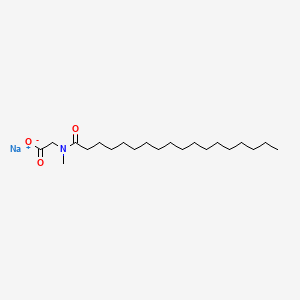
Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt: is a surfactant commonly used in various personal care and cleaning products. It is known for its mildness and ability to create a rich lather, making it a popular ingredient in shampoos, body washes, and facial cleansers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt typically involves the reaction of glycine with N-methyl-N-(1-oxooctadecyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the amide or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt is used as a surfactant in various analytical techniques, including chromatography and mass spectrometry .
Biology: In biological research, this compound is used to study cell membrane interactions and protein folding due to its surfactant properties .
Medicine: In medicine, it is used in formulations for drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, it is widely used in the formulation of personal care products, cleaning agents, and emulsifiers .
Mechanism of Action
The mechanism of action of Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with lipid bilayers, disrupting their structure and enhancing the permeability of cell membranes .
Comparison with Similar Compounds
- Sodium lauroyl sarcosinate
- Sodium cocoyl glycinate
- Sodium myristoyl sarcosinate
Comparison: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt is unique due to its specific fatty acid chain length and structure, which provides distinct surfactant properties. Compared to similar compounds, it offers a balance of mildness and effective cleansing, making it suitable for sensitive skin formulations .
Properties
CAS No. |
5136-55-0 |
|---|---|
Molecular Formula |
C21H40NNaO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
sodium;2-[methyl(octadecanoyl)amino]acetate |
InChI |
InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h3-19H2,1-2H3,(H,24,25);/q;+1/p-1 |
InChI Key |
URBCOZYCCAFMJK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
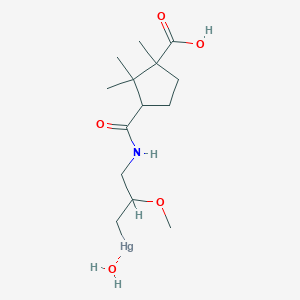
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
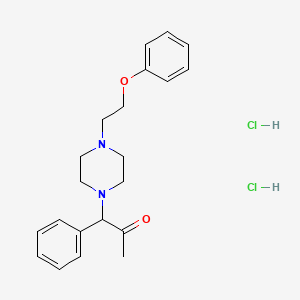


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
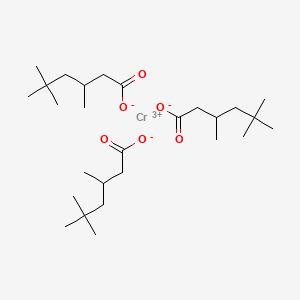
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)

